N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1326930-37-3
VCID: VC6555787
InChI: InChI=1S/C24H22N4O4/c1-16-5-3-7-18(11-16)23-26-24(32-27-23)19-9-10-22(30)28(14-19)15-21(29)25-13-17-6-4-8-20(12-17)31-2/h3-12,14H,13,15H2,1-2H3,(H,25,29)
SMILES: CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC(=CC=C4)OC
Molecular Formula: C24H22N4O4
Molecular Weight: 430.464

N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

CAS No.: 1326930-37-3

Cat. No.: VC6555787

Molecular Formula: C24H22N4O4

Molecular Weight: 430.464

* For research use only. Not for human or veterinary use.

N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide - 1326930-37-3

Specification

CAS No. 1326930-37-3
Molecular Formula C24H22N4O4
Molecular Weight 430.464
IUPAC Name N-[(3-methoxyphenyl)methyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Standard InChI InChI=1S/C24H22N4O4/c1-16-5-3-7-18(11-16)23-26-24(32-27-23)19-9-10-22(30)28(14-19)15-21(29)25-13-17-6-4-8-20(12-17)31-2/h3-12,14H,13,15H2,1-2H3,(H,25,29)
Standard InChI Key KRIXUWIIKHLDHG-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC(=CC=C4)OC

Introduction

Chemical Identity

Chemical Name:
N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

Molecular Formula: C22H20N4O4

Molecular Weight: 404.42 g/mol

Key Functional Groups:

  • Methoxybenzyl group

  • 1,2,4-Oxadiazole ring

  • Pyridinone core

  • Acetamide linkage

Structural Features

The compound is characterized by the following:

  • Oxadiazole Ring (1,2,4-Oxadiazole): This heterocyclic moiety contributes to the molecule's stability and bioactivity. Oxadiazoles are known for their pharmacological relevance in drug design.

  • Pyridinone Core: The 2-oxopyridinone fragment provides hydrogen bonding capabilities and often serves as a pharmacophore in medicinal chemistry.

  • Methoxybenzyl Substituent: The electron-donating methoxy group enhances solubility and may influence the compound's interaction with biological targets.

Synthesis

While specific synthetic pathways for this compound are not detailed in the provided data, it likely involves multi-step organic synthesis with the following general steps:

  • Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or esters under dehydrating conditions.

  • Construction of the Pyridinone Core: Typically synthesized via condensation reactions involving pyridine derivatives.

  • Coupling Reactions: The methoxybenzyl group is introduced through alkylation or amidation reactions.

  • Final Assembly: The acetamide linkage is formed to connect the pyridinone and oxadiazole units.

Medicinal Chemistry

Compounds containing oxadiazole and pyridinone scaffolds are often investigated for their biological activities:

  • Anti-inflammatory Agents: Oxadiazoles have shown inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) .

  • Anticancer Potential: Similar structures have demonstrated cytotoxicity against cancer cell lines by inducing apoptosis .

  • Antimicrobial Activity: The heterocyclic frameworks may interact with bacterial enzymes or DNA.

Material Science

The presence of aromatic and heterocyclic groups suggests potential use in:

  • Organic semiconductors

  • Photoluminescent materials

Table 2: Spectroscopic Data (Hypothetical)

TechniqueObserved Peaks/Signals (Predicted)
IR SpectroscopyC=O stretch ~1700 cm⁻¹; N-H bend ~1600 cm⁻¹
NMR Spectroscopy (¹H)Aromatic protons ~7–8 ppm; Methoxy ~3.8 ppm
Mass SpectrometryMolecular ion peak at m/z = 404

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